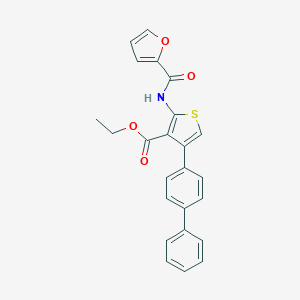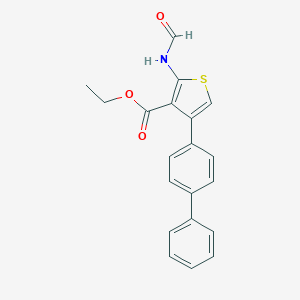
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro group, two methoxy groups, and a nitro group attached to a phenyl ring, which is further connected to a chromenone core.
準備方法
The synthesis of 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzaldehyde to introduce the nitro group. This is followed by a condensation reaction with 6-chloro-2-hydroxyacetophenone under basic conditions to form the chromenone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
化学反応の分析
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of dyes and pigments due to its chromenone core.
作用機序
The mechanism of action of 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, while the chromenone core could be involved in the compound’s overall activity.
類似化合物との比較
Similar compounds to 6-chloro-3-{2-nitro-4,5-dimethoxyphenyl}-2H-chromen-2-one include other chromenones with different substituents. For example:
6-chloro-3-(4,5-dimethoxyphenyl)-2H-chromen-2-one: Lacks the nitro group, which may result in different biological activities.
3-(4,5-dimethoxy-2-nitrophenyl)-2H-chromen-2-one: Lacks the chloro group, potentially altering its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
特性
分子式 |
C17H12ClNO6 |
|---|---|
分子量 |
361.7g/mol |
IUPAC名 |
6-chloro-3-(4,5-dimethoxy-2-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C17H12ClNO6/c1-23-15-7-11(13(19(21)22)8-16(15)24-2)12-6-9-5-10(18)3-4-14(9)25-17(12)20/h3-8H,1-2H3 |
InChIキー |
HBSFZXJSGBHMTI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-2-tert-butyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378294.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B378297.png)
![3-(2-Chloro-8-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378298.png)
![3-(2-Chloro-8-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378300.png)
![3-(2-Chloro-7-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378301.png)
![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378304.png)
![3-(2-Chloro-6-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378305.png)

![5-(4-bromophenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378309.png)
![3-(2-Chloro-7-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378311.png)
![2-[(3-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B378312.png)

![(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE](/img/structure/B378315.png)

